molecular formula C23H28N2O11S B589058 Bumetanide Glucuronide CAS No. 102623-14-3

Bumetanide Glucuronide

Cat. No.: B589058
CAS No.: 102623-14-3
M. Wt: 540.54
InChI Key: MXEVQINQQGRZRQ-RZUKHUMYSA-N
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Mechanism of Action

Target of Action

Bumetanide primarily targets the sodium-potassium-chloride (Na-K-Cl) cotransporters , specifically the isoforms NKCC1 and NKCC2 . NKCC1 is expressed in both the central nervous system (CNS) and systemic organs, while NKCC2 is kidney-specific . These cotransporters play a crucial role in regulating the balance of water and electrolytes in the body .

Mode of Action

Bumetanide functions by inhibiting the Na-K-Cl cotransporters . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This interference with renal cAMP and/or inhibition of the sodium-potassium ATPase pump leads to increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium .

Biochemical Pathways

The action of Bumetanide affects several biochemical pathways. It has been suggested that it impacts GABAergic transmission, circadian entrainment, and morphine addiction pathways . By inhibiting NKCC1, Bumetanide decreases intracellular chloride levels, promoting GABAergic receptor-mediated hyperpolarization . This could potentially ameliorate disease conditions associated with GABAergic-mediated depolarization .

Pharmacokinetics

Bumetanide is characterized by a biexponential pharmacokinetic profile with a rapid initial disposition phase followed by a slower elimination phase . It is rapidly absorbed via intramuscular and oral routes, with peak plasma concentrations achieved within 0.34 to 0.76 hours after dosing . The drug is rapidly eliminated from the body, with half-lives ranging from 24 to 99 minutes . Approximately 70% of a parenteral dose and 60% of an oral dose are excreted as intact drug in urine taken 0-24 hours after administration .

Result of Action

The primary result of Bumetanide’s action is diuresis , or increased urine production . This is due to the increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium . It is used to treat edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome .

Action Environment

The efficacy and stability of Bumetanide can be influenced by various environmental factors. For instance, patients with renal insufficiency excrete only 11% of the dose as Bumetanide, compared to 51% in healthy subjects . This indicates that renal function significantly impacts the drug’s action. Furthermore, the drug’s action can also be influenced by other systemic conditions and the presence of other medications .

Safety and Hazards

The most frequent adverse events of Bumetanide are hypokalemia, increased urine elimination, loss of appetite, dehydration and asthenia . Hypokalemia occurred mainly at the beginning of the treatment at 1.0 and 2.0 mg twice-daily doses and improved gradually with oral potassium supplements .

Future Directions

Bumetanide has been evaluated as a potential therapeutic agent for Alzheimer’s disease . It attenuates the severity of Autism Spectrum Disorders (ASD), and many neurodevelopmental or neurodegenerative disorders in animal models and clinical trials . Future experiments may utilize NKCC1 gene knockout in the APOE4 mice for bumetanide testing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bumetanide Glucuronide involves the glucuronidation of Bumetanide. This process typically occurs in the liver, where Bumetanide is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase . The reaction conditions generally include the presence of UDP-glucuronic acid as a cofactor and the enzyme UDP-glucuronosyltransferase.

Industrial Production Methods: Industrial production of this compound may involve the use of recombinant enzymes or liver microsomes to facilitate the glucuronidation process. The reaction is carried out in a controlled environment to ensure the efficient conversion of Bumetanide to its glucuronide conjugate .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-(butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O11S/c1-2-3-9-25-14-10-12(11-15(37(24,32)33)19(14)34-13-7-5-4-6-8-13)22(31)36-23-18(28)16(26)17(27)20(35-23)21(29)30/h4-8,10-11,16-18,20,23,25-28H,2-3,9H2,1H3,(H,29,30)(H2,24,32,33)/t16-,17-,18+,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEVQINQQGRZRQ-RZUKHUMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)N)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)N)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747236
Record name 1-O-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102623-14-3
Record name 1-O-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of transporters in the formation of bumetanide glucuronide?

A: this compound is formed through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes located within the endoplasmic reticulum (ER) of cells [, ]. Since UGT enzymes reside within the ER lumen, bumetanide needs to be transported across the ER membrane for glucuronidation to occur.

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